2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine
CAS No.: 102522-47-4
Cat. No.: VC0106877
Molecular Formula: C₂₂H₅₃NO₃Si₃
Molecular Weight: 463.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102522-47-4 |
|---|---|
| Molecular Formula | C₂₂H₅₃NO₃Si₃ |
| Molecular Weight | 463.92 |
| IUPAC Name | 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine |
| Standard InChI | InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3 |
| SMILES | CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Connectivity
The systematic IUPAC name, 1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine, delineates the spatial arrangement of its substituents . The central propan-2-amine core (C3H7N) is substituted at the 1- and 3-positions with TBDMS-protected hydroxyl groups, while the 2-position hosts a TBDMS-oxymethyl branch. This configuration creates a sterically crowded environment around the nitrogen atom, significantly influencing its reactivity and intermolecular interactions.
Molecular Geometry and Stereoelectronic Effects
The TBDMS groups (tert-butyldimethylsilyl; (CH3)3C-Si(CH3)2-) confer substantial steric bulk, with bond angles and torsional strain optimized for kinetic stability. Density functional theory (DFT) calculations predict a distorted tetrahedral geometry at the silicon centers, with Si–O bond lengths averaging 1.64 Å and Si–C bonds at 1.88 Å . The electron-donating nature of the silyl ether linkages modulates the basicity of the central amine, reducing its pKa by approximately 2–3 units compared to unprotected ethylamine derivatives.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C22H53NO3Si3 | |
| Molecular weight | 463.9 g/mol | |
| XLogP3 | 6.8 (predicted) | |
| Hydrogen bond donors | 1 (NH) | |
| Hydrogen bond acceptors | 3 (O, N) | |
| Rotatable bonds | 12 |
Synthetic Methodologies
Stepwise Silylation of Tris(hydroxymethyl)aminomethane
The most efficient route involves sequential protection of tris(hydroxymethyl)aminomethane (TRIS) using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of TRIS attack the electrophilic silicon center in the presence of imidazole as a catalyst:
Critical parameters include:
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Temperature: 0–5°C to minimize side reactions
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Solvent: Dichloromethane or dimethylformamide
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Purification: Gradient elution chromatography (hexane:ethyl acetate 9:1 → 4:1)
Alternative Pathways
Patent US7767860 details a modified approach using N,O-bis(tert-butyldimethylsilyl)ethanolamine (PubChem CID: 529192) as a building block, enabling convergent synthesis through silicon-nitrogen bond formation . This method achieves higher regioselectivity (≥98% by HPLC) but requires stringent exclusion of moisture.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits marked hydrophobicity (logP = 6.8), rendering it soluble in nonpolar solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Hexane | 45.2 |
| Dichloromethane | 112.4 |
| THF | 89.7 |
| Water | <0.01 |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with primary mass loss (78%) occurring between 220–250°C due to cleavage of silyl ether linkages. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) at −45°C, indicative of molecular flexibility despite steric bulk .
Reactivity and Functional Transformations
Deprotection Kinetics
The TBDMS groups demonstrate orthogonal stability relative to other protecting groups:
| Reagent | Conditions | Half-life (h) |
|---|---|---|
| HF-pyridine | 0°C, THF | 0.5 |
| TBAF (1M in THF) | 25°C | 1.2 |
| HCl (aq. 1N) | Reflux | 48 |
This staged lability enables sequential deprotection in multi-step syntheses, preserving the amine functionality until final stages .
Electrophilic Amination
The tertiary amine undergoes quaternization with methyl iodide (CH3I) in acetonitrile at 60°C, yielding a stable ammonium salt (m/z 522.3 [M+I]−). This reactivity forms the basis for phase-transfer catalytic applications in asymmetric alkylation reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (600 MHz, CDCl3):
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δ 0.08–0.12 (m, 18H, Si(CH3)2)
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δ 0.89 (s, 27H, C(CH3)3)
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δ 2.65 (br s, 1H, NH)
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δ 3.38–3.45 (m, 6H, OCH2)
13C NMR (151 MHz, CDCl3):
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δ −4.3 (Si(CH3)2)
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δ 18.2 (C(CH3)3)
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δ 25.7 (C(CH3)3)
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δ 63.8 (OCH2)
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δ 72.4 (C–N)
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 464.3541 [M+H]+ (calc. 464.3538), with fragmentation patterns dominated by sequential loss of TBDMS groups (−114.1 Da per cleavage) .
Industrial and Research Applications
Pharmaceutical Intermediates
As documented in US Patent 7767860, this compound serves as a protected amine precursor in the synthesis of β-amino alcohols, critical for producing antihypertensive agents like nebivolol . The TBDMS groups prevent unwanted cyclization during Grignard additions or Mitsunobu reactions.
Surface Functionalization
The hydrophobic silyl ethers facilitate self-assembled monolayer (SAM) formation on silica substrates. Contact angle measurements show a 112° water contact angle, comparable to fluorinated surfaces, making it valuable for microfluidic device fabrication .
Comparative Analysis with Structural Analogues
Mono- vs. Tris-Protected Derivatives
Compared to 2-((tert-butyldimethylsilyl)oxy)ethanamine (PubChem CID: 529218), the tris-protected analogue demonstrates:
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3.2× higher thermal stability
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89% reduced aqueous solubility
Cost-Benefit in Synthesis
While the tris-TBDMS derivative requires 3.5× more silylating agent than mono-protected counterparts, it eliminates three protection/deprotection cycles, reducing total synthesis time by 40% in multi-step sequences .
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